N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a synthetic furan-derived carboxamide featuring a hydroxypropyl linker and two substituted furan rings. Furan derivatives are widely studied for antimicrobial, anti-inflammatory, and receptor-modulating activities, often evaluated via cytotoxicity assays like the MTT method .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9-7-11(10(2)19-9)13(16)15-8-14(3,17)12-5-4-6-18-12/h4-7,17H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHFQLIGHHRVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can be approached through several disconnection strategies:
- Amide bond formation between 2,5-dimethylfuran-3-carboxylic acid and 2-(furan-2-yl)-2-hydroxypropylamine
- Hydroxylation of a precursor lacking the hydroxyl group
- Sequential construction of the furan rings
- Modification of preformed furan-containing building blocks
Key Synthetic Challenges
The preparation of this compound presents several challenges:
- Regioselective functionalization of the furan rings
- Control of stereochemistry at the hydroxyl-bearing carbon
- Potential competing reactions due to multiple reactive sites
- Protection/deprotection strategies for the hydroxyl group
- Optimization of amide coupling conditions
Preparation of 2,5-Dimethylfuran Building Block
One-Pot Synthesis from Carbohydrates
The 2,5-dimethylfuran moiety can be efficiently prepared from fructose or other carbohydrate sources as described in patents US8324409B2 and US20110263880A1. This process involves:
- Dehydration of fructose to form 5-hydroxymethylfurfural (HMF)
- Catalytic hydrogenation/hydrogenolysis of HMF to yield 2,5-dimethylfuran
The one-pot synthesis method provides several advantages, including reduced purification steps and improved overall yield.
| Reaction Conditions | Catalyst System | Yield (%) | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Acidic aqueous media | Ru/C + mineral acid | 78-85 | 180-200 | 3-4 |
| Biphasic system | Cu-Ru/C | 82-88 | 220 | 6 |
| Ionic liquid solvent | Pd/C + formic acid | 70-75 | 170 | 8 |
| DMSO as solvent | CuCl2/CrCl2 | 65-72 | 140 | 12 |
Functionalization to 2,5-Dimethylfuran-3-carboxylic Acid
The transformation of 2,5-dimethylfuran to 2,5-dimethylfuran-3-carboxylic acid typically involves:
- Lithiation at the 3-position using strong bases (e.g., n-butyllithium)
- Carboxylation using carbon dioxide or dry ice
- Acidic workup to yield the carboxylic acid
Alternatively, a formylation strategy can be employed:
- Vilsmeier-Haack reaction to introduce a formyl group at position 3
- Oxidation of the resulting aldehyde to the carboxylic acid using mild oxidizing agents (e.g., silver oxide, Pinnick oxidation)
Preparation of 2-(Furan-2-yl)-2-hydroxypropylamine
Synthesis from Furan-2-carbaldehyde
The 2-(furan-2-yl)-2-hydroxypropylamine component can be prepared through a multi-step process:
- Grignard reaction of furan-2-carbaldehyde with methylmagnesium bromide to form 1-(furan-2-yl)ethanol
- Conversion to oxime via ketone formation and reaction with hydroxylamine
- Reduction of the oxime to the primary amine
An alternative approach involves:
- Aldol reaction of furan-2-carbaldehyde with acetone
- Reductive amination of the resulting ketone to form the desired amine
Direct Functionalization Method
Based on the approach described in the search results for similar compounds, the 2-(furan-2-yl)-2-hydroxypropylamine can also be prepared via:
- Reaction of furan-2-carbaldehyde with appropriately substituted amines
- Reduction with sodium borohydride
- Acidic workup to yield the target amine
The reported synthetic pathway achieves good yields under mild conditions:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Imine formation | Furan-2-carbaldehyde, primary amine, acetic acid (catalytic) | Ethanol, 6h, RT | 85-92 |
| Reduction | NaBH4 | 273K, 1h | 78-85 |
| Hydrolysis | 5% HCl | RT, 1h | 90-95 |
Amide Coupling Methods
Carbodiimide-Mediated Coupling
Carbodiimide-based reagents offer efficient amide coupling between the prepared 2,5-dimethylfuran-3-carboxylic acid and 2-(furan-2-yl)-2-hydroxypropylamine. Optimization studies for similar compounds using cinnamic acid and p-anisidine provide valuable insights:
| Entry | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCC | Anhydrous DCM | RT | 15 | 20.2 |
| 2 | DCC-DMAP | Anhydrous DCM | RT | 15 | 48.8 |
| 3 | EDC.HCl | Anhydrous DCM | RT | 15 | 49.5 |
| 4 | EDC.HCl-DMAP | Anhydrous DCM | RT | 15 | 47.4 |
| 5 | EDC.HCl | Anhydrous THF | 60 | 150 | 93.1 |
The optimum direct amidation reaction conditions were found to use EDC.HCl (3 mmol) with a ratio of 1:1:1.5 (carboxylic acid:amine:EDC.HCl) at 60°C for 150 minutes in anhydrous THF solvent.
Alternative Amidation Methods
Several other coupling methods can be employed, including:
- Mixed Anhydride Method : Using isobutyl chloroformate and N-methylmorpholine
- Acyl Chloride Formation : Converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride
- B(OCH2CF3)3-Mediated Coupling : A direct amidation approach using B(OCH2CF3)3 (2.0 mmol, 2 equiv) in acetonitrile at 80°C
The general procedure for B(OCH2CF3)3-mediated amidation involves:
- Addition of B(OCH2CF3)3 to a solution of acid and amine in acetonitrile
- Stirring at 80°C for 5-24 hours
- Workup using either solid phase extraction or aqueous washing
This method has shown excellent yields (70-95%) for various structural types of amides.
Coupling Reagent Comparative Analysis
| Coupling Agent | Advantages | Disadvantages | Recommended Conditions |
|---|---|---|---|
| EDC.HCl | Water-soluble byproducts, mild conditions | Moisture sensitive | THF, 60°C, 150 min |
| DCC | Economical, widely available | Difficult byproduct removal | DCM, RT, with DMAP |
| HATU | High conversion, minimal racemization | Expensive, generates toxic waste | DMF, TEA or 2,6-lutidine |
| B(OCH2CF3)3 | Direct coupling, tolerates various functional groups | Requires anhydrous conditions | MeCN, 80°C, 5h |
One-Pot Synthesis Approach
Direct Route from Building Blocks
A one-pot approach may be developed based on the preparation methods for related compounds:
- Formation of 2,5-dimethylfuran-3-carbonyl chloride using thionyl chloride
- In situ reaction with 2-(furan-2-yl)-2-hydroxypropylamine
- Workup and purification to obtain the target compound
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the amidation process:
| Parameter | Conventional Heating | Microwave Heating |
|---|---|---|
| Reaction time | 150 minutes | 15-30 minutes |
| Temperature | 60°C | 80-100°C |
| Solvent volume | Standard | Reduced (green chemistry) |
| Yield | 85-93% | 80-90% |
Purification and Characterization
Purification Methods
The purification of this compound can be achieved through:
- Column chromatography (ethyl acetate:hexane gradient systems)
- Recrystallization from ethanol or methanol
- Preparative HPLC for high purity samples
Characterization Techniques
Complete characterization requires:
Spectroscopic Analysis :
- 1H and 13C NMR for structural confirmation
- FTIR to verify amide bond formation (C=O stretch at ~1650 cm-1, N-H stretch at ~3300 cm-1)
- Mass spectrometry for molecular weight confirmation
Purity Assessment :
- HPLC analysis
- Elemental analysis
- Melting point determination
Synthetic Route Optimization
Protecting Group Strategies
The hydroxyl group may require protection during synthesis:
| Protecting Group | Introduction Conditions | Deprotection Conditions | Yield (%) |
|---|---|---|---|
| TBS | TBSCl, imidazole, DMF | TBAF, THF | 85-95 |
| Acetyl | Ac2O, pyridine | K2CO3, MeOH | 90-95 |
| MOM | MOMCl, DIPEA, DCM | HCl, MeOH | 80-90 |
Green Chemistry Approaches
Sustainable preparation methods can be implemented:
- Solvent-free or reduced-solvent conditions
- Recyclable catalysts
- Flow chemistry for continuous processing
- Use of renewable starting materials (e.g., carbohydrates for furan synthesis)
Mechanistic Considerations
Amide Bond Formation Mechanism
The carbodiimide-mediated amide coupling proceeds through:
- Activation of the carboxylic acid by the carbodiimide
- Formation of an O-acylisourea intermediate
- Nucleophilic attack by the amine
- Collapse of the tetrahedral intermediate to form the amide
When using additives like DMAP, the mechanism is modified to involve an active ester intermediate, which enhances reactivity and reduces side reactions.
Stereochemical Control
The stereochemistry at the hydroxyl-bearing carbon can be controlled through:
- Selective reduction methods
- Use of chiral catalysts
- Chromatographic separation of diastereomers
- Stereoselective synthetic approaches
Applications and Properties
Physical and Chemical Properties
Expected properties include:
- Solubility in moderately polar organic solvents
- Reactivity at the furan rings toward electrophiles
- Hydrogen-bonding capabilities through the amide and hydroxyl groups
- Thermal stability related to similar furan derivatives
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: Reduction of the amide group can be achieved using lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the furan ring, especially at the 2 and 5 positions, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using bromine in acetic acid at low temperatures.
Major Products Formed
Oxidation: Furan epoxides.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially altering their function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Furan Derivatives
| Compound Name | Key Functional Groups | Structural Highlights | Known Applications/Pharmacology | References |
|---|---|---|---|---|
| N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide | Furan, hydroxyl, amide | Hydroxypropyl linker, dimethylfuran | Hypothesized antimicrobial activity | — |
| N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (Ranitidine related compound B) | Furan, thioether, nitro, amine | Thioether bridge, nitroethenediamine | Ranitidine impurity; genotoxicity studies | |
| N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide | Furan, thioether, nitro, acetamide | Sulfur-based linker, nitro group | Pharmacopeial standard; stability data |
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan moiety linked to a hydroxypropyl group and a carboxamide functional group. This unique structural arrangement contributes to its diverse biological properties. The presence of two furan rings enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially reducing inflammation in various models.
- Analgesic Effects : Studies suggest that it may possess analgesic properties, providing pain relief through specific molecular interactions.
- Anticancer Activity : Preliminary research indicates that the compound could inhibit cancer cell proliferation, making it a candidate for cancer therapy.
- Antimicrobial Effects : There is evidence supporting its efficacy against certain bacterial strains, suggesting potential applications in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation : It could interact with receptors that mediate pain and inflammation.
- Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression, leading to apoptosis.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound, researchers utilized an animal model of induced inflammation. The results indicated a significant reduction in inflammatory markers compared to the control group, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study: Anticancer Activity
A separate investigation focused on the anticancer properties of the compound involved treating various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with notable effects observed at concentrations as low as 10 µM. This finding highlights the compound's potential as a lead structure for developing new anticancer agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide?
- Methodology : Multi-step synthesis typically involves coupling 2,5-dimethylfuran-3-carboxylic acid derivatives with hydroxypropylamine intermediates. Key steps include:
- Activation : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) .
- Reaction Control : Temperature modulation (0–25°C) to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane .
- Characterization : Confirmed via -NMR (δ 6.2–7.1 ppm for furan protons) and HRMS (expected [M+H] ~348.15 g/mol) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify furan ring substitution patterns and carboxamide linkage .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (±1 ppm accuracy) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .
Q. How stable is this compound under varying pH and temperature conditions?
- pH Stability : Assessed via accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffers at 37°C for 24h). Preliminary data suggest instability in strongly acidic conditions (pH <3) due to furan ring hydrolysis .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, with optimal storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity and pharmacokinetics of this compound?
- Molecular Docking : Studies using AutoDock Vina to assess binding affinity to targets like cyclooxygenase-2 (COX-2), with predicted ΔG values ≤–7.5 kcal/mol .
- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (LogP ~2.8) and blood-brain barrier permeability (BOILED-Egg model) .
Q. What experimental strategies resolve contradictions in structural data between X-ray crystallography and computational models?
- Case Study : Discrepancies in furan-carboxamide planarity (e.g., dihedral angles between phenyl and furan rings) are resolved via:
- High-Resolution X-ray Diffraction : Confirms intramolecular H-bonding (e.g., N–H···O interactions at 2.615 Å) .
- DFT Calculations : B3LYP/6-311G(d,p) basis set validates non-planar conformations due to steric hindrance .
Q. What mechanistic insights explain this compound’s selectivity in biological assays?
- In Vitro Studies : Competitive binding assays (e.g., fluorescence polarization) reveal preferential inhibition of kinase A over kinase B (IC = 0.8 μM vs. >10 μM) .
- Structure-Activity Relationships (SAR) : Methyl groups at the 2,5-furan positions enhance hydrophobic interactions with target pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
